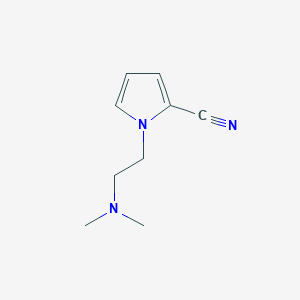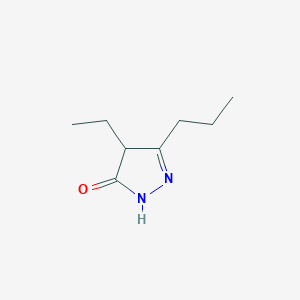![molecular formula C18H14ClNO3 B12879694 5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide CAS No. 634186-64-4](/img/structure/B12879694.png)
5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a hydroxy group, and a furan ring attached to the benzamide structure. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 3-(5-methylfuran-2-yl)aniline.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-(5-methylfuran-2-yl)aniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to form a hydroxy derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in the presence of a base.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzylamine.
Substitution: Formation of 5-azido-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-methoxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-(trifluoromethyl)phenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-(3-(5-methylfuran-2-yl)phenyl)benzamide is unique due to the presence of the 5-methylfuran-2-yl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its overall biological activity compared to similar compounds.
Propriétés
Numéro CAS |
634186-64-4 |
|---|---|
Formule moléculaire |
C18H14ClNO3 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-[3-(5-methylfuran-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H14ClNO3/c1-11-5-8-17(23-11)12-3-2-4-14(9-12)20-18(22)15-10-13(19)6-7-16(15)21/h2-10,21H,1H3,(H,20,22) |
Clé InChI |
FBUADPLNVFXIOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



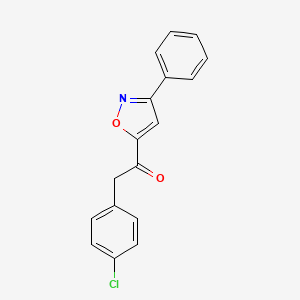
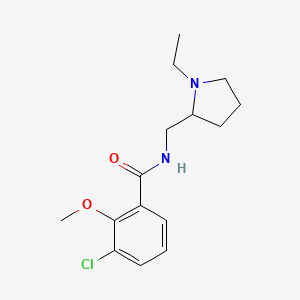

![3-(Furan-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12879648.png)
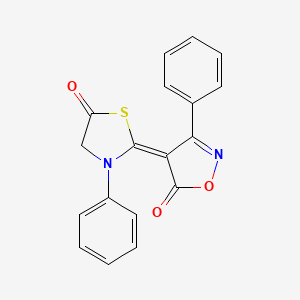
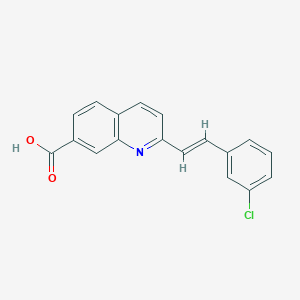
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)

![6-Benzylidenethiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B12879674.png)


